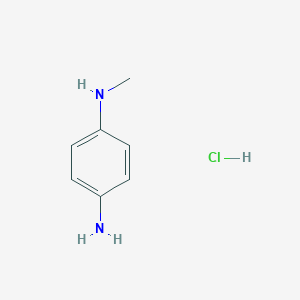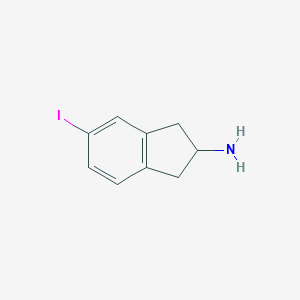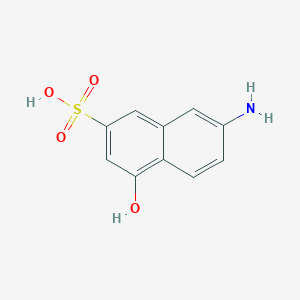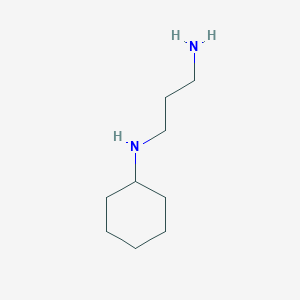
N1-Methylbenzene-1,4-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methylbenzene-1,4-diamine dihydrochloride is a chemical compound with the empirical formula C7H10N2 · 2HCl and a molecular weight of 195.09 g/mol . It is a solid substance that is often used in various chemical and industrial applications. This compound is known for its reactivity and versatility in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methylbenzene-1,4-diamine dihydrochloride typically involves the methylation of benzene-1,4-diamine. One common method is the reaction of benzene-1,4-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like chloroform or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the dihydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
N1-Methylbenzene-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
N1-Methylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1-Methylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-1,2-benzenediamine dihydrochloride: Similar in structure but differs in the position of the methyl group.
N,N-Dimethyl-1,4-phenylenediammonium dichloride: Contains two methyl groups instead of one.
Uniqueness
N1-Methylbenzene-1,4-diamine dihydrochloride is unique due to its specific reactivity and the position of the methyl group, which influences its chemical behavior and applications .
Propriétés
Numéro CAS |
5395-70-0 |
|---|---|
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
4-N-methylbenzene-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,8H2,1H3;1H |
Clé InChI |
IJJSFSXLZYFTKV-UHFFFAOYSA-N |
SMILES |
CNC1=CC=C(C=C1)N.Cl.Cl |
SMILES canonique |
CNC1=CC=C(C=C1)N.Cl |
| 5395-70-0 | |
Synonymes |
N-Methyl-1,4-phenylenediamine dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B145795.png)



